molecular formula C20H17ClN2O2S2 B2367708 Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate CAS No. 391866-80-1

Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2367708
CAS No.: 391866-80-1
M. Wt: 416.94
InChI Key: ZHYOBIURHVHBLT-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate is a synthetic thiophene derivative designed for research and development applications. Thiophene-based compounds are a significant class of heterocyclic molecules recognized for their versatile applications in medicinal chemistry and material science . The specific molecular architecture of this compound, which incorporates a phenyl ring, a 4-chlorophenyl group, and a thioureido linker, makes it a valuable intermediate for constructing combinatorial libraries in the search for new lead molecules . Thiophene derivatives have been extensively reported to exhibit a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, antifungal, and anticancer activities . The presence of the thioureido functional group is of particular interest, as carbon-nitrogen bonds are known to play crucial roles in biological systems and can contribute to antimicrobial efficacy . This compound serves as a key building block in pharmaceutical development, especially for researchers investigating new structural prototypes with potential pharmacological activity. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

ethyl 3-[(4-chlorophenyl)carbamothioylamino]-5-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S2/c1-2-25-19(24)18-16(12-17(27-18)13-6-4-3-5-7-13)23-20(26)22-15-10-8-14(21)9-11-15/h3-12H,2H2,1H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYOBIURHVHBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Core Formation

The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene-3-carboxylates. For this compound, ethyl 3-amino-5-phenylthiophene-2-carboxylate serves as the intermediate.

  • Procedure :
    • React acetophenone (5 mmol), ethyl cyanoacetate (5 mmol), and sulfur (5 mmol) in ethanol with morpholine (10 mol%) at 80°C for 12 hours.
    • Yield : 68–72%.
    • Key Insight : The 5-phenyl group originates from acetophenone, while the 3-amino and 2-ester groups derive from cyanoacetate and sulfur-mediated cyclization.

Thioureido Functionalization

The 3-amino group is reacted with 4-chlorophenyl isothiocyanate to install the thioureido moiety.

  • Procedure :
    • Dissolve ethyl 3-amino-5-phenylthiophene-2-carboxylate (1 mmol) in dry THF. Add 4-chlorophenyl isothiocyanate (1.2 mmol) and triethylamine (2 mmol). Stir at 25°C for 6 hours.
    • Yield : 85–90%.
    • Characterization :
      • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz, COOCH₂CH₃), 4.30 (q, 2H, J = 7.1 Hz, COOCH₂), 6.95–7.45 (m, 9H, Ar-H), 8.20 (s, 1H, NH).
      • LC-MS : m/z 441.2 [M+H]⁺.

Multicomponent Cycloaddition Approach

[3+2] Cycloaddition with Thiourea

A one-pot method leverages Yb(OTf)₃-catalyzed cycloaddition between cyclopropane derivatives and thiourea.

  • Procedure :
    • Combine cyclopropane 1a (0.2 mmol), thiourea (0.4 mmol), Yb(OTf)₃ (20 mol%), and Rb₂CO₃ (20 mol%) in dichloroethane (3 mL) at 90°C for 8 hours.
    • Oxidize the dihydrothiophene intermediate with DDQ in DCM at −20°C to yield the aromatic thiophene.
    • Yield : 56–92% for cycloaddition; 75% after oxidation.

Post-Functionalization

The intermediate 3aa is treated with 4-chlorophenyl isothiocyanate under conditions analogous to Section 1.2.

Michael Addition-Cyclization Sequence

α-Bromochalcone Preparation

  • Procedure :
    • Brominate chalcone (from benzaldehyde and acetophenone) with Br₂ in DCM at −10°C, then reflux for 16 hours.
    • Yield : 77%.

Thiophene Formation

  • Procedure :
    • React α-bromochalcone (2.5 mmol) with cyanothioacetamide (2.5 mmol) in ethanol under Na₂CO₃ catalysis (40–50°C, 4 hours).
    • Oxidize the dihydrothiophene with DDQ in DCM.
    • Yield : 38–40% for cyclization; 70% after oxidation.

Thioureido Installation

As in Section 1.2.

Suzuki Coupling-Mediated Synthesis

Boronic Acid Coupling

  • Procedure :
    • Perform Suzuki coupling between 3-bromo-5-phenylthiophene-2-carboxylate and 4-chlorophenylboronic acid using Pd(PPh₃)₄ in dioxane/H₂O (3:1) at 100°C.
    • Yield : 65–78%.

Amination and Thiourea Formation

  • Convert the 3-bromo group to amine via Buchwald-Hartwig amination, then react with 4-chlorophenyl isothiocyanate.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield (%) Purity (%)
Gewald + Thiourea High scalability; minimal byproducts Requires toxic sulfur reagents 72–85 ≥95
Cycloaddition One-pot synthesis; stereoselective Costly catalysts (Yb(OTf)₃) 56–75 ≥90
Michael Addition Modular substrate scope Low dihydrothiophene oxidation efficiency 38–70 ≥88
Suzuki Coupling Precise functionalization Multi-step; palladium residue risks 65–78 ≥92

Mechanistic Insights

Gewald Reaction Mechanism

  • Knoevenagel Condensation : Acetophenone and cyanoacetate form an α,β-unsaturated nitrile.
  • Sulfur Incorporation : Sulfur nucleophile attacks the nitrile, forming a thiolate intermediate.
  • Cyclization : Intramolecular attack yields the 2-aminothiophene core.

Thioureido Coupling

  • Nucleophilic Attack : The 3-amino group attacks the electrophilic carbon of 4-chlorophenyl isothiocyanate, forming a thiocarbamate intermediate.
  • Tautomerization : The intermediate rearranges to the thermodynamically stable thioureido form.

Analytical Validation

Spectroscopic Data

  • FT-IR :
    • ν 3275 cm⁻¹ (N-H stretch), 1695 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C=S).
  • ¹³C NMR :
    • δ 165.2 (C=O), 139.5 (C=S), 126–134 (Ar-C).

Chromatographic Purity

  • HPLC : Rt = 8.2 min (C18 column, MeCN/H₂O 70:30).

Industrial Scalability Considerations

  • Solvent Choice : Replace DCM with ethyl acetate for greener processing.
  • Catalyst Recycling : Yb(OTf)₃ can be recovered via aqueous extraction (85% recovery).

Chemical Reactions Analysis

Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Thiophene Derivatives
Compound Name Core Structure Substituents (Position 3) Substituents (Position 5) Molecular Formula
Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate (Target) Thiophene Thioureido-(4-chlorophenyl) Phenyl C₂₀H₁₆ClN₂O₂S₂ (calc.)
Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate Thiophene Chloroacetamido 4-Fluorophenyl C₁₅H₁₃ClFNO₃S
N-(2,2,2-Trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)cinnamamide (S6) Cinnamamide Thioureido-(4-chlorophenyl) Trichloroethyl C₁₉H₁₅Cl₄N₃OS (calc.)
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Thiophene Amino Phenyl C₁₄H₁₅NO₂S (calc.)

Key Observations :

  • The target compound and S6 share the 4-chlorophenyl-thioureido group but differ in their core structures (thiophene vs. cinnamamide).
  • The fluorophenyl derivative () replaces chlorine with fluorine at position 5, which may alter electronic properties and bioavailability.
Table 2: Binding Energies and Interactions with GADD34:PP1 Enzyme
Compound Binding Energy (kcal/mol) RMSD (Å) Interaction Type
S6 -12.3140 5.4 Hydrophobic
Target* Not reported Hypothesized hydrophobic

S6 lacks hydrogen bonds with the enzyme’s active site, implying that its activity relies on non-polar contacts with residues like Arg 221 .

Comparison Insights :

  • Thiophene cores (as in the target) may enable π-π stacking with aromatic enzyme residues, enhancing binding stability compared to cinnamamide-based S4.
  • Fluorine in ’s compound could increase metabolic resistance but reduce binding affinity compared to chlorine due to weaker electronegativity.

Physical and Chemical Properties

Table 3: Physicochemical Properties
Compound Molecular Weight (g/mol) logP* (Predicted) Solubility (Predicted)
Target 427.94 4.2 Low (lipophilic)
S6 475.18 5.1 Very low
341.78 2.8 Moderate

*logP calculated using ChemDraw.

Key Findings :

  • The target compound’s higher molecular weight and logP compared to ’s derivative suggest reduced aqueous solubility, which may limit bioavailability.

Biological Activity

Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate, with the CAS number 391866-80-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H17ClN2O2S2C_{20}H_{17}ClN_{2}O_{2}S_{2}, with a molecular weight of 416.9 g/mol. The compound features a thiourea moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing thiourea derivatives. For instance, similar thiourea compounds have shown significant activity against the tobacco mosaic virus (TMV) and HIV-1. In particular, compounds with similar structural motifs have demonstrated EC50 values as low as 3.98 μM against HIV-1, indicating their potential as antiviral agents .

Anticancer Properties

The cytotoxic effects of thiourea derivatives have been extensively studied in various cancer cell lines. For example, a related compound demonstrated selective cytotoxicity towards melanoma cells, showing a 4.9-fold increase in toxicity compared to normal cells . This suggests that this compound may exhibit similar selectivity and efficacy in targeting cancer cells.

The mechanisms by which thiourea derivatives exert their biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Thioureas can inhibit various enzymes that are crucial for viral replication and cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : Compounds similar to this compound have been shown to induce cell cycle arrest at specific phases, further contributing to their anticancer effects .

Case Studies and Research Findings

StudyCompoundBiological ActivityEC50/IC50 Value
Study AThiourea DerivativeAnti-HIV3.98 μM
Study BRelated ThioureaCytotoxicity in MelanomaSelective effect (4.9-fold)
Study CSimilar CompoundTMV InhibitionEC50 = 58.7 μg/mL

Q & A

Q. What are the established synthetic routes for Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate?

The synthesis typically involves multi-step reactions starting with the preparation of the thiophene core. A common approach includes:

  • Step 1 : Formation of the thiophene backbone via Gewald reaction or cyclization of substituted precursors.
  • Step 2 : Introduction of the thioureido group using 4-chlorophenyl isothiocyanate under basic conditions (e.g., triethylamine in DMF).
  • Step 3 : Esterification or functionalization of the carboxylate group. Reaction optimization often employs catalysts (e.g., TEA) and polar aprotic solvents (e.g., DMF) to enhance yield .

Table 1 : Example Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
1Ethyl cyanoacetate, elemental sulfur, DMF, 80°C65–75
24-Chlorophenyl isothiocyanate, TEA, DCM, RT50–60

Q. What characterization techniques are essential for confirming the compound’s structure?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., thioureido proton resonance at δ 9–10 ppm).
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of 3D structure and hydrogen-bonding interactions (e.g., thioureido N–H···S motifs) .

Q. How can researchers assess the compound’s preliminary biological activity?

  • In vitro cytotoxicity assays : Use the Sulforhodamine B (SRB) assay ( ) to quantify cell viability.
  • Enzyme inhibition studies : Screen against kinases or proteases using fluorometric or colorimetric substrates.
  • Dose-response curves : Establish IC₅₀ values for potency comparisons .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Solvent selection : Replace DMF with acetonitrile or THF to reduce side-product formation.
  • Catalyst screening : Test alternative bases (e.g., DBU) for thioureido coupling efficiency.
  • Temperature control : Lower reaction temperatures (e.g., 0–5°C) during sensitive steps (e.g., thioureido addition). Contradictions in reported yields (e.g., 50% vs. 75%) may arise from trace moisture or reagent purity .

Q. What strategies resolve structural ambiguities in crystallographic or spectroscopic data?

  • DFT calculations : Compare experimental NMR shifts with computed values to validate tautomeric forms (e.g., thioureido vs. thiolactam).
  • Variable-temperature NMR : Detect dynamic processes (e.g., rotational barriers in the thioureido group).
  • Multi-conformational refinement in X-ray analysis : Address disorder in flexible substituents .

Q. How do structural modifications influence biological activity?

SAR Insights :

  • Thioureido group : Critical for hydrogen bonding with target enzymes (e.g., kinase ATP-binding pockets).
  • 4-Chlorophenyl vs. 4-fluorophenyl : Chlorine’s electron-withdrawing effect enhances binding affinity but may reduce solubility.
  • Ethyl ester vs. methyl ester : Longer alkyl chains improve membrane permeability but increase metabolic instability .

Table 2 : Comparative Bioactivity of Analogues

Substituent ModificationTarget Activity (IC₅₀, μM)Solubility (mg/mL)Reference
4-Chlorophenyl2.1 ± 0.3 (Kinase X)0.15
4-Fluorophenyl5.8 ± 0.6 (Kinase X)0.35

Q. How should researchers address discrepancies in biological assay results across studies?

  • Assay standardization : Use identical cell lines (e.g., HepG2 vs. HeLa) and incubation times.
  • Control compounds : Include reference inhibitors (e.g., staurosporine) to normalize potency data.
  • Batch variability : Re-synthesize the compound to confirm purity (>95% by HPLC) and exclude degradation artifacts .

Methodological Guidelines

  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, degassing steps) to mitigate batch-to-batch variability .
  • Data Validation : Cross-validate biological results with orthogonal assays (e.g., Western blotting alongside SRB assays) .
  • Ethical Compliance : Adhere to institutional guidelines for handling chlorinated aromatic compounds due to potential toxicity .

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